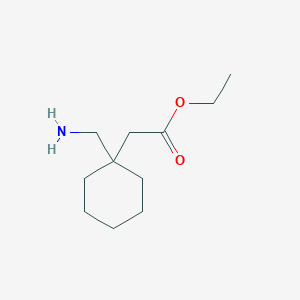

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

Vue d'ensemble

Description

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a chemical compound with the molecular formula C11H21NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an ethyl acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate typically involves the reaction of cyclohexylmethylamine with ethyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or primary amines.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mécanisme D'action

The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can be compared with similar compounds such as:

Cyclohexylmethylamine: Lacks the ester group, making it less versatile in synthetic applications.

Ethyl cyclohexylacetate: Lacks the aminomethyl group, reducing its potential for biological interactions.

2-(Aminomethyl)cyclohexanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.

The unique combination of the aminomethyl group, cyclohexyl ring, and ethyl acetate moiety in this compound makes it a valuable compound for diverse scientific research applications.

Activité Biologique

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in various therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the molecular formula , possesses a unique structure characterized by a cyclohexyl ring and an aminomethyl group. This structure is crucial for its interactions with biological targets. The ester moiety can undergo hydrolysis, releasing active metabolites that exhibit biological effects, while the cyclohexyl ring enhances structural stability and binding affinity to enzymes and receptors.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity.

- Receptor Modulation : It may interact with neurotransmitter systems, potentially affecting cognitive functions and providing therapeutic effects in neurological disorders.

- Hydrolysis Products : The hydrolysis of the ester group can yield bioactive metabolites that exert various physiological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate potential antimicrobial activity, suggesting its use in developing new antimicrobial agents.

- Neuropharmacological Effects : As a precursor to gabapentin, it shows promise in treating neuropathic pain and epilepsy by modulating neurotransmitter systems.

- Angiotensin-Converting Enzyme (ACE) Inhibition : Preliminary findings suggest that it may act as an ACE inhibitor, which could have implications for cardiovascular health.

Case Studies

- Neuropharmacology : A study demonstrated that derivatives of this compound exhibited significant interaction with GABAergic systems, enhancing their potential for treating anxiety and seizure disorders.

- Cardiovascular Applications : Research indicated that the compound could inhibit ACE effectively, showing promise in managing hypertension and related cardiovascular conditions.

- Anti-inflammatory Effects : In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide and prostaglandins .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNPWAMVMHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.